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Compound of Interest
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Cat. No.: B15592139 Get Quote

Extensive searches for scientific literature and data regarding the inhibition of the enoyl-acyl

carrier protein reductase (InhA) enzyme by Yadanzioside C have yielded no specific results.

Currently, there is no available information to suggest that Yadanzioside C acts as an inhibitor

of the InhA enzyme, a critical component in the Mycobacterium tuberculosis fatty acid synthesis

II (FAS-II) pathway and a key target for antitubercular drugs.

The following in-depth technical guide focuses on the established mechanisms of InhA

inhibition by well-characterized molecules, providing researchers, scientists, and drug

development professionals with a comprehensive overview of the current understanding of this

crucial drug target.

An In-depth Technical Guide to InhA Enzyme
Inhibition
Audience: Researchers, scientists, and drug development professionals.

Introduction to InhA as a Therapeutic Target
The enoyl-acyl carrier protein (ACP) reductase, InhA, is a vital enzyme in the mycobacterial

FAS-II system. This pathway is responsible for the synthesis of very-long-chain fatty acids,

which are precursors to mycolic acids, the hallmark components of the mycobacterial cell wall.

[1] Inhibition of InhA disrupts the integrity of the cell wall, ultimately leading to bacterial cell

death.[1] This makes InhA a clinically validated and attractive target for the development of new

antituberculosis agents.[2] The most prominent drug targeting InhA is isoniazid (INH), a first-
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line treatment for tuberculosis.[3] However, the emergence of drug-resistant strains, often

through mutations in the activating enzyme KatG, necessitates the discovery of novel, direct

InhA inhibitors.[2][4]

Mechanisms of InhA Inhibition
The inhibition of InhA can be broadly categorized into two types: inhibition by pro-drugs that

require activation and inhibition by direct-acting compounds.

2.1 Isoniazid (INH): A Pro-drug Inhibitor

Isoniazid is a pro-drug that requires activation by the mycobacterial catalase-peroxidase

enzyme, KatG.[2][3] Upon activation, INH is converted into a reactive species that

subsequently reacts with the nicotinamide adenine dinucleotide (NAD+) cofactor to form an

INH-NAD adduct.[5][6] This adduct is a slow, tight-binding competitive inhibitor of InhA, binding

with high affinity to the enzyme and blocking its function.[7][8] The formation of this covalent

adduct is a key step in the mechanism of action of isoniazid.[6]

2.2 Direct InhA Inhibitors

To circumvent the resistance mechanisms associated with INH activation, significant research

has focused on the development of direct InhA inhibitors. These molecules bind directly to the

enzyme, typically in the substrate-binding pocket, and do not require prior activation by KatG.

[4] Examples of direct inhibitors include the 4-hydroxy-2-pyridones and various triclosan

derivatives.[1][2] Biophysical studies have shown that some direct inhibitors, like the 4-hydroxy-

2-pyridones, bind to InhA in an NADH-dependent manner.[2]

Quantitative Data on InhA Inhibitors
The potency of various InhA inhibitors has been quantified through biochemical assays. The

following table summarizes key inhibitory constants for several well-characterized inhibitors.
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Inhibitor Type IC50
Ki
(apparent)

Ki (overall) Notes

INH-NAD

Adduct

Pro-drug

Adduct
- 16 ± 11 nM

0.75 ± 0.08

nM

Acts as a

slow, tight-

binding

competitive

inhibitor. The

apparent Ki

represents

the initial

binding, while

the overall Ki

reflects a

subsequent

isomerization

step.[7]

INH-NADP

Adduct

Pro-drug

Adduct
- 256 ± 15 nM -

A competitive

inhibitor with

respect to

NADH.[9]

NITD-564
4-hydroxy-2-

pyridone
0.59 µM - -

A direct InhA

inhibitor.[2]

NITD-529
4-hydroxy-2-

pyridone
9.60 µM - -

A direct InhA

inhibitor.[2]

PT70
Diphenyl

Ether
5.3 ± 0.4 nM - -

A tight-

binding

inhibitor. The

IC50 is

dependent on

the enzyme

concentration

used in the

assay.[1]
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Benzimidazol

e deriv. 7

Benzimidazol

e
0.22 µM - -

A direct

inhibitor that

binds to the

hydrophobic

pocket of

InhA.[10]

Experimental Protocols for InhA Inhibition Assays
The following provides a generalized methodology for determining the inhibitory activity of a

compound against the InhA enzyme.

4.1 Materials and Reagents

Purified InhA enzyme

NADH (Nicotinamide adenine dinucleotide, reduced form)

Substrate: e.g., trans-2-dodecenoyl-CoA (DD-CoA) or trans-2-decenoyl-CoA

Test compound (inhibitor)

Assay buffer: e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8[1]

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

4.2 Steady-State Kinetic Assay Protocol

Reaction Mixture Preparation: Prepare an assay mixture in a suitable vessel (e.g., cuvette or

96-well plate) containing the assay buffer, a fixed concentration of NADH (e.g., 200-250 µM),

and the substrate (e.g., 25-85 µM DD-CoA).[1][7]

Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixtures.

A control reaction without the inhibitor should also be prepared.

Enzyme Addition and Reaction Initiation: Initiate the enzymatic reaction by adding a fixed

concentration of the InhA enzyme (e.g., 10-100 nM).[1]
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Monitoring the Reaction: Immediately monitor the decrease in absorbance at 340 nm at a

constant temperature (e.g., 25 °C). This decrease corresponds to the oxidation of NADH to

NAD+.[7][11]

Data Analysis:

Determine the initial velocity (rate) of the reaction for each inhibitor concentration.

Plot the initial velocity as a function of the inhibitor concentration.

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50%

inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

4.3 Protocol for Slow-Binding Inhibitors

For inhibitors that exhibit slow-binding kinetics, a pre-incubation step is necessary to allow the

inhibitor and enzyme to reach equilibrium.

Pre-incubation: Incubate the InhA enzyme with the test compound for various time intervals

before initiating the reaction.[1]

Reaction Initiation: Start the reaction by adding the substrate.

Data Analysis: Analyze the progress curves (absorbance vs. time) to determine the kinetic

parameters, including the on-rate and off-rate constants.[1]

Visualizing InhA Inhibition Pathways and Workflows
5.1 Signaling Pathway of Isoniazid (INH) Action
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Caption: Mechanism of InhA inhibition by the pro-drug isoniazid (INH).

5.2 Experimental Workflow for InhA Inhibition Assay
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Caption: General experimental workflow for an InhA enzyme inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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